Mcl1-IN-15

Descripción

Propiedades

IUPAC Name |

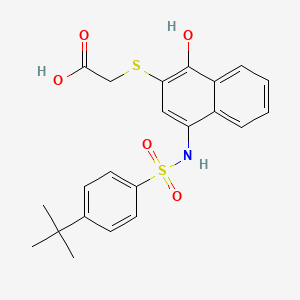

2-[4-[(4-tert-butylphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5S2/c1-22(2,3)14-8-10-15(11-9-14)30(27,28)23-18-12-19(29-13-20(24)25)21(26)17-7-5-4-6-16(17)18/h4-12,23,26H,13H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOQSWDNJPCXKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mcl1-IN-15: A Technical Guide to its Mechanism of Action in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its primary function is to inhibit apoptosis, or programmed cell death, by sequestering pro-apoptotic proteins such as Bak and Bax.[1][2] In numerous cancers, including hematologic malignancies and solid tumors, Mcl-1 is overexpressed, contributing significantly to tumor survival and resistance to conventional therapies.[1][3] This makes Mcl-1 a highly attractive target for the development of novel anticancer agents.

Mcl1-IN-15, also known as compound 7 in the 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide series, is a small molecule inhibitor of Mcl-1.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this class of inhibitors, focusing on their role in inducing apoptosis. It consolidates key quantitative data, details experimental protocols used for their characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

The fundamental mechanism of action for this compound and its analogs is the competitive inhibition of the Mcl-1 protein. These small molecules are designed to bind with high affinity to a hydrophobic groove on the Mcl-1 protein known as the BH3-binding groove.[3][6] This groove is the natural binding site for the BH3 domains of pro-apoptotic proteins, including the "enabler" BH3-only proteins (like Bim and Puma) and the "activator" proteins Bak and Bax.[2][7]

Under normal homeostatic conditions, Mcl-1 sequesters these pro-apoptotic partners, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP).[2] By occupying the BH3-binding groove, this compound and related compounds disrupt the Mcl-1/pro-apoptotic protein interaction.[4][8] This leads to the release of Bak and Bax, which can then oligomerize at the mitochondrial outer membrane, leading to MOMP, the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[4][8]

Figure 1: Mechanism of Mcl-1 Inhibition by this compound.

Quantitative Data: Binding Affinity and Cellular Potency

The development of the 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide series involved extensive structure-activity relationship (SAR) studies to optimize binding affinity and cellular efficacy. The inhibitory activity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | Ki (μM) | IC50 (μM) | Selectivity Notes | Reference |

| Compound 1 | Mcl-1 | FP Binding Assay | 1.55 | - | Initial validated hit from high-throughput screening. | [3] |

| This compound (Cmpd 7) | Mcl-1 | Not Specified | - | 8.73 | Data from a commercial vendor. | [5] |

| Compound 19 | Mcl-1 | FP Binding Assay | 0.17 | - | Optimized analog with 9-fold increased binding affinity compared to compound 1. | [3][7] |

| Compound 21 | Mcl-1 | FP Binding Assay | 0.18 | - | Potent analog; selectively sensitizes Mcl-1 overexpressing lymphomas but not Bcl-2 overexpressing lymphomas. | [4][6] |

Experimental Protocols

Characterization of Mcl-1 inhibitors like this compound involves a suite of biochemical, biophysical, and cell-based assays to determine binding affinity, mechanism, and cellular effects.

Fluorescence Polarization (FP) Binding Assay

This competitive binding assay is used to determine the binding affinity (Ki) of inhibitors.

-

Principle: A fluorescently labeled BH3 peptide (e.g., from the Bid protein) is incubated with recombinant Mcl-1 protein. In the bound state, the large complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. Unlabeled inhibitors compete with the fluorescent peptide for binding to Mcl-1, causing the smaller, faster-tumbling fluorescent peptide to be displaced, which leads to a decrease in the polarization signal.

-

Protocol Outline:

-

Recombinant human Mcl-1 protein is incubated with a fluorescently labeled Bid BH3 peptide (Flu-Bid) in assay buffer.

-

Serial dilutions of the test compound (e.g., this compound) are added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The IC50 is determined by plotting the change in polarization against the inhibitor concentration, and the Ki is calculated using the Cheng-Prusoff equation.[9]

-

Cell Viability and Apoptosis Assays

These assays determine the effect of the inhibitor on cancer cell lines.

-

Cell Viability (e.g., MTS/MTT Assay):

-

Cancer cell lines (e.g., human leukemic cell lines) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of the Mcl-1 inhibitor or vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

A reagent (e.g., MTS) is added, which is converted by metabolically active cells into a colored formazan product.

-

Absorbance is measured to quantify cell viability relative to the control.

-

-

Caspase-3/7 Activation Assay:

-

Cells are treated with the inhibitor as described above.

-

A luminogenic or fluorogenic caspase-3/7 substrate is added to the cells.

-

Activation of executioner caspases 3 and 7 during apoptosis cleaves the substrate, generating a signal (light or fluorescence) that is proportional to the apoptotic activity.[4]

-

-

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

-

Following treatment, cells are harvested and washed.[10]

-

Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.[10]

-

Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter late apoptotic or necrotic cells with compromised membranes.

-

The stained cell population is analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

-

Figure 2: General experimental workflow for Mcl-1 inhibitor characterization.

Co-Immunoprecipitation (Co-IP)

This assay is used to confirm that the inhibitor disrupts the Mcl-1/pro-apoptotic protein interaction within the cellular context.

-

Principle: An antibody specific to Mcl-1 is used to pull down Mcl-1 from cell lysates. The proteins that were interacting with Mcl-1 are co-precipitated. Western blotting is then used to detect the presence of pro-apoptotic proteins (e.g., Bak, Bax) in the immunoprecipitated complex.

-

Protocol Outline:

-

Cells are treated with the Mcl-1 inhibitor or a vehicle control.

-

Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

The lysate is incubated with an anti-Mcl-1 antibody conjugated to beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The bound proteins are eluted and separated by SDS-PAGE.

-

Western blotting is performed using antibodies against Bak or Bax to determine if the interaction with Mcl-1 was reduced in the inhibitor-treated sample.[8]

-

Conclusion

This compound and its more potent, structurally related analogs represent a class of targeted therapeutic agents that function by directly inhibiting the anti-apoptotic protein Mcl-1. By binding to the BH3 groove, they liberate pro-apoptotic Bak and Bax, thereby triggering the intrinsic apoptotic pathway. The comprehensive characterization of these inhibitors through a combination of biochemical binding assays and cell-based functional assays confirms their mechanism of action and validates their potential as tools for cancer research and as leads for the development of novel oncology drugs. The data underscores the therapeutic strategy of targeting Mcl-1 to overcome apoptosis resistance in cancer cells.

References

- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Binding Affinity of Mcl1-IN-15 with Mcl-1 Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of Mcl1-IN-15, a small molecule inhibitor of the Myeloid cell leukemia 1 (Mcl-1) protein. Mcl-1 is a key anti-apoptotic member of the Bcl-2 family, and its overexpression is a significant factor in the survival and therapeutic resistance of various cancers. This compound, also identified as Compound 7 in its discovery publication, serves as a valuable chemical tool for studying Mcl-1 function and as a scaffold for the development of more potent anti-cancer therapeutics.[1][2]

Quantitative Binding Affinity Data

The binding affinity of this compound for the Mcl-1 protein has been quantitatively assessed using biochemical assays. The following table summarizes the available data.

| Compound Name | Assay Type | Parameter | Value (µM) | Reference |

| This compound (Compound 7) | Fluorescence Polarization | IC50 | 8.73 | [2] |

Experimental Protocols

A detailed understanding of the methodologies used to characterize this compound is crucial for the replication and extension of these findings.

Fluorescence Polarization (FP) Binding Assay

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled peptide from the BH3 binding groove of the Mcl-1 protein.

Objective: To determine the concentration at which this compound inhibits 50% of the binding between Mcl-1 and a fluorescently labeled BH3 peptide (IC50).

Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescently labeled Bid BH3 peptide (Flu-Bid)

-

This compound (Compound 7)

-

Assay Buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 3 mM DTT, 0.01% CHAPS)

-

384-well, black, flat-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add a fixed concentration of recombinant Mcl-1 protein (e.g., 1.5 nM).

-

Add a fixed concentration of the Flu-Bid peptide (e.g., 1 nM).

-

Add the serially diluted this compound or DMSO as a control.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

The data is then analyzed to calculate the IC50 value, which represents the concentration of this compound required to displace 50% of the bound Flu-Bid peptide.

Experimental Workflow for Fluorescence Polarization Assay

Workflow for the Fluorescence Polarization Assay.

Cellular Apoptosis Assays

To determine if the inhibition of Mcl-1 by this compound translates to the induction of programmed cell death, cellular assays are employed.

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Objective: To measure the activity of caspase-3 in cells treated with this compound.

Materials:

-

Human leukemia cell lines (e.g., K562, Ramos)

-

This compound

-

Cell culture medium and supplements

-

Caspase-3 colorimetric or fluorometric assay kit

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

Lyse the cells according to the assay kit manufacturer's protocol.

-

Add the caspase-3 substrate to the cell lysates.

-

Incubate as per the manufacturer's instructions to allow for substrate cleavage.

-

Measure the absorbance or fluorescence using a plate reader.

-

An increase in signal indicates an increase in caspase-3 activity, and therefore, apoptosis.

Logical Flow of this compound Induced Apoptosis

This compound mechanism of apoptosis induction.

Mcl-1 Signaling Pathway Context

Mcl-1 is a critical node in the intrinsic apoptotic pathway, integrating both pro-survival and pro-apoptotic signals. Its expression and stability are regulated by various signaling pathways, making it a key determinant of cell fate. This compound acts by disrupting the sequestration of pro-apoptotic proteins by Mcl-1, thereby tipping the balance towards apoptosis.

Mcl-1 Signaling Hub

Regulatory pathways influencing Mcl-1 and the point of intervention for this compound.

References

Structural Basis of Mcl-1 Inhibition by Mcl1-IN-15: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various cancers, where it plays a significant role in tumorigenesis and resistance to therapy.[1][2] Its inhibition is a promising strategy in cancer treatment. This technical guide delves into the structural basis of Mcl-1 inhibition by Mcl1-IN-15, a novel small-molecule inhibitor.

Quantitative Analysis of Mcl-1 Inhibition

This compound, also identified as compound 7 in the foundational study by Abulwerdi et al., is a member of a novel class of 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides designed as selective Mcl-1 inhibitors.[3][4] The inhibitory activity of this compound and its analogs against Mcl-1 has been quantified using various biochemical and cellular assays.

| Compound | Mcl-1 IC50 (μM)[4] | Mcl-1 Ki (μM)[5] | Notes |

| This compound (Compound 7) | 8.73 | 1.55 ± 0.18 | Identified as a selective Mcl-1 inhibitor through high-throughput screening.[5] |

| Compound 19 | Not Reported | 0.170 | A more potent analog developed through structure-activity relationship (SAR) studies, showing a 9-fold increase in binding affinity compared to the initial hit.[5] |

| Compound 21 | Not Reported | 0.180 | Another potent and selective inhibitor from the same series, which disrupts the Mcl-1/Noxa-BH3 interaction and induces apoptosis.[3][5] |

The Structural Basis of Inhibition: A Structure-Based Design Approach

The development of this compound and its more potent analogs was guided by a structure-based design approach.[3] While a co-crystal structure of this compound bound to Mcl-1 is not publicly available, the design strategy relied on computational modeling and NMR experiments to understand the binding mode of this chemical series within the BH3 binding groove of Mcl-1.[3][5]

The core scaffold, a substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide, was identified as a promising starting point.[5] Subsequent SAR studies focused on modifications at the 3-position of the arylsulfonamide ring to enhance interactions with a specific hydrophobic pocket within the Mcl-1 BH3 groove, known as the h2 pocket.[5] This targeted approach led to the development of more potent inhibitors like compounds 19 and 21, which exhibit significantly improved binding affinities.[5]

Mechanism of Action: Disrupting Protein-Protein Interactions

This compound exerts its pro-apoptotic effects by competitively inhibiting the interaction between Mcl-1 and its pro-apoptotic binding partners, such as the BH3-only proteins Bim and Noxa, as well as the effector proteins Bak and Bax.[1][4] By occupying the BH3 binding groove of Mcl-1, this compound prevents the sequestration of these pro-apoptotic proteins, leading to their activation and the subsequent initiation of the intrinsic apoptotic cascade.[4] This ultimately results in the activation of caspases and programmed cell death.[3]

Experimental Protocols

The following are generalized methodologies for key experiments typically used in the evaluation of Mcl-1 inhibitors, based on the available literature.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of inhibitors to Mcl-1.

-

Principle: The assay measures the change in the polarization of fluorescently labeled BH3 peptide upon binding to the larger Mcl-1 protein. Small, unbound peptides tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Mcl-1, the tumbling rate decreases, leading to an increase in polarization. Inhibitors that compete with the fluorescent peptide for binding to Mcl-1 will cause a decrease in polarization.

-

Reagents:

-

Recombinant human Mcl-1 protein.

-

Fluorescently labeled BH3 peptide (e.g., Flu-Bid).[5]

-

Assay buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl).

-

Test compounds (e.g., this compound) at various concentrations.

-

-

Procedure:

-

A fixed concentration of Mcl-1 protein and fluorescently labeled BH3 peptide are incubated in the assay buffer.

-

Serial dilutions of the test compound are added to the mixture.

-

The reaction is allowed to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki is then calculated from the IC50.

-

Cell Viability and Apoptosis Assays

These assays are used to assess the biological effects of Mcl-1 inhibitors on cancer cells.

-

Cell Lines: Human leukemic cell lines such as HL-60, MV4;11, and K-562 are often used.[3]

-

Cell Viability Assay (e.g., CellTiter-Glo®):

-

Cells are seeded in 96-well plates and treated with increasing concentrations of the Mcl-1 inhibitor for a specified period (e.g., 72 hours).[3]

-

A luminescent reagent that measures ATP levels, indicative of cell viability, is added.

-

Luminescence is measured, and the percentage of cell viability relative to a vehicle control is calculated to determine the GI50 (concentration for 50% growth inhibition).[3]

-

-

Apoptosis Analysis (e.g., Annexin V/Propidium Iodide Staining):

-

Cells are treated with the inhibitor for a defined time (e.g., 20 hours).[3]

-

Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[3]

-

Activation of caspase-3 can also be measured as a marker of apoptosis.[3]

-

References

- 1. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mcl-1 phosphorylation without degradation mediates sensitivity to HDAC inhibitors by liberating BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: The Impact of Mcl1-IN-15 on Bcl-2 Family Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of various human cancers and a key factor in resistance to chemotherapy. Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, such as Bak and Bim, thereby preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death. The development of small molecule inhibitors that specifically target Mcl-1 is a promising therapeutic strategy to overcome cancer cell resistance and induce apoptosis.

This technical guide provides a detailed overview of Mcl1-IN-15, a small molecule inhibitor of Mcl-1, and its effects on the intricate network of Bcl-2 family protein interactions. We will delve into its binding affinity, selectivity, and the experimental methodologies used to characterize its activity.

This compound: A Novel Mcl-1 Inhibitor

This compound, also identified as compound 7 in the foundational study by Abulwerdi et al. (2014), is a 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide that acts as a competitive inhibitor of Mcl-1.[1] It was identified through high-throughput screening and subsequently characterized for its ability to disrupt the protein-protein interactions essential for Mcl-1's pro-survival function.[1]

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency of this compound and its more optimized analogue, compound 21, were determined using a fluorescence polarization (FP) competitive binding assay. This assay measures the displacement of a fluorescently labeled BH3 peptide from the BH3-binding groove of Mcl-1.

| Compound | Target Protein | Assay Type | IC50 (μM) | Ki (nM) | Selectivity Notes | Reference |

| This compound (Compound 7) | Mcl-1 | FP Assay | 8.73 | - | Data on selectivity against other Bcl-2 family members is not extensively published. | [1] |

| Compound 21 | Mcl-1 | FP Assay | - | 180 | Exhibits 9- to 59-fold selectivity for Mcl-1 over other pro-survival Bcl-2 family members. | [2] |

Signaling Pathways and Experimental Workflows

The interaction of Mcl-1 with pro-apoptotic proteins is a key regulatory node in the intrinsic apoptosis pathway. This compound disrupts these interactions, leading to the activation of apoptosis.

The Intrinsic Apoptosis Pathway and Mcl-1 Inhibition

References

Preclinical Evaluation of Mcl-1 Inhibitors in Cancer Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family of proteins, has emerged as a critical and promising target in oncology.[1][2][3] Its overexpression is a common feature in a wide array of human cancers, including both hematological malignancies and solid tumors, where it plays a pivotal role in tumor initiation, progression, and resistance to conventional therapies.[1][4] This guide provides a comprehensive overview of the preclinical evaluation of Mcl-1 inhibitors, with a focus on key experimental data, detailed methodologies, and the underlying signaling pathways.

Core Concepts: The Role of Mcl-1 in Cancer

Mcl-1 is a key regulator of the intrinsic apoptosis pathway, primarily by sequestering the pro-apoptotic proteins BAK and BAX, thereby preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[2][3][5] Amplification of the MCL1 gene is one of the most frequent genetic alterations observed in cancer.[1] Furthermore, elevated Mcl-1 protein levels have been correlated with high tumor grade, poor patient survival, and the development of resistance to numerous therapeutic agents, including taxol, gemcitabine, and cisplatin.[1][3] The inhibition of Mcl-1, therefore, represents a compelling strategy to induce apoptosis in cancer cells and overcome therapeutic resistance.[3]

Mechanism of Action of Mcl-1 Inhibitors

Mcl-1 inhibitors are small molecules designed to bind with high affinity to the BH3-binding groove of the Mcl-1 protein.[4] This competitive binding displaces pro-apoptotic BH3-only proteins like BIM and BAK.[2][4] Once liberated, these pro-apoptotic effectors can oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately culminating in programmed cell death.[6][7]

In Vitro Efficacy of Mcl-1 Inhibitors

The initial preclinical evaluation of Mcl-1 inhibitors involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of action in cancer cell lines.

Quantitative In Vitro Data

| Compound | Assay Type | Cell Line | IC50/EC50/Ki | Reference |

| Unnamed Lead Compound | Mcl-1 Binding Assay | - | < 3 nM (IC50) | [8] |

| Unnamed Lead Compound | Bcl-2 Binding Assay | - | > 33 µM (IC50) | [8] |

| Unnamed Lead Compound | Bcl-xL Binding Assay | - | > 33 µM (IC50) | [8] |

| Unnamed Lead Compound | Apoptosis Induction | MOLP-8 | 50 nM (EC50) | [8] |

| Compound 9 | TR-FRET Binding Assay | - | < 200 pM (Ki) | [9] |

| Compound 9 | Antiproliferative Assay | NCI-H929 | 120 nM (GI50) | [9] |

| S63845 | Binding Affinity | Human Mcl-1 | ~6-fold higher vs. mouse Mcl-1 | [10][11] |

Experimental Protocols

Mcl-1 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

-

Principle: This assay measures the binding affinity of a compound to the Mcl-1 protein. It relies on the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-His antibody bound to His-tagged Mcl-1) and an acceptor fluorophore (e.g., fluorescently labeled BH3 peptide).

-

Protocol:

-

Recombinant His-tagged Mcl-1 protein is incubated with a fluorescently labeled BH3 peptide (e.g., from BIM).

-

A terbium-labeled anti-His antibody is added to the mixture.

-

The test compound (Mcl-1 inhibitor) is added at varying concentrations.

-

If the inhibitor binds to Mcl-1, it displaces the fluorescent BH3 peptide, leading to a decrease in the FRET signal.

-

The signal is measured using a plate reader, and the Ki or IC50 value is calculated from the dose-response curve.

-

Cell Viability/Antiproliferative Assay:

-

Principle: This assay determines the concentration of the inhibitor required to inhibit the growth of cancer cells by 50% (GI50).

-

Protocol:

-

Cancer cells (e.g., NCI-H929) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of the Mcl-1 inhibitor for a specified period (e.g., 72 hours).

-

A viability reagent (e.g., CellTiter-Glo®) is added to each well.

-

The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.

-

The GI50 value is calculated by plotting the percentage of cell growth inhibition against the inhibitor concentration.

-

Caspase Activation Assay:

-

Principle: This assay confirms that the observed cell death is due to apoptosis by measuring the activity of caspases, key executioner enzymes in the apoptotic cascade.

-

Protocol:

-

Cancer cells are treated with the Mcl-1 inhibitor for a defined period (e.g., 3 hours).

-

A luminogenic caspase substrate (e.g., for caspase-3/7) is added to the cells.

-

If caspases are active, they cleave the substrate, producing a luminescent signal.

-

The signal is measured, and the fold increase in caspase activity compared to vehicle-treated cells is determined.[12]

-

In Vivo Efficacy in Xenograft Models

Promising Mcl-1 inhibitors are advanced to in vivo studies using animal models, typically immunodeficient mice bearing human cancer xenografts.

Quantitative In Vivo Data

| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |

| Compound 9 | AMO-1 (subcutaneous xenograft) | 100 mg/kg, IP, QDx14 | 60% tumor growth inhibition | [1][9] |

| Compound 9 | MV-4-11 (disseminated leukemia) | 75 mg/kg, IP, QDx21 | Near elimination of leukemia cells in blood, bone marrow, and spleen | [9] |

| Unnamed Mcl-1 Inhibitor | MOLP-8 (subcutaneous xenograft) | 10 mg/kg, single dose | Tumor growth inhibition | [8] |

| Unnamed Mcl-1 Inhibitor | MOLP-8 (subcutaneous xenograft) | 30 mg/kg, single dose | Partial tumor regression | [8] |

| Unnamed Mcl-1 Inhibitor | MOLP-8 (subcutaneous xenograft) | 60 mg/kg or 100 mg/kg, single dose | Complete tumor regression | [8] |

| Compound 26 | Mcl-1 sensitive hematological & solid tumor xenografts | Not specified | Tumor regressions | [1][9] |

| S63845 | huMcl-1;Eµ-Myc lymphoma transplant | Not specified | Long-term remission in ~60% of mice | [11][13] |

| S63845 + Cyclophosphamide | huMcl-1;Eµ-Myc lymphoma transplant | Not specified | Long-term remission in almost 100% of mice | [11][13] |

Experimental Protocols

Subcutaneous Xenograft Model:

-

Principle: This model assesses the efficacy of an Mcl-1 inhibitor against solid tumors.

-

Protocol:

-

Human cancer cells (e.g., MOLP-8, AMO-1) are injected subcutaneously into the flank of immunodeficient mice (e.g., SCID mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The Mcl-1 inhibitor is administered via a specified route (e.g., intraperitoneal - IP) and schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., measurement of caspase activity).

-

Disseminated Leukemia Model:

-

Principle: This model mimics hematological malignancies where cancer cells are spread throughout the body.

-

Protocol:

-

Leukemia cells (e.g., MV-4-11) are injected intravenously into immunodeficient mice.

-

The disease is allowed to establish.

-

Treatment with the Mcl-1 inhibitor is initiated.

-

Disease progression is monitored by methods such as bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry of peripheral blood.

-

At the end of the study, tissues like bone marrow and spleen are analyzed for tumor burden.

-

Humanized Mouse Models: A More Predictive System

A significant advancement in the preclinical evaluation of Mcl-1 inhibitors is the development of humanized Mcl-1 (huMcl-1) mice.[10][11] In these models, the murine Mcl-1 gene is replaced with its human counterpart.[10][11] This is crucial because some Mcl-1 inhibitors, such as S63845, exhibit significantly higher affinity for human Mcl-1 than for the murine protein.[10][11] Consequently, huMcl-1 mice provide a more accurate assessment of both the efficacy and potential on-target toxicities of these inhibitors, enabling more precise predictions for clinical translation.[11][13] Studies in these models have demonstrated that Mcl-1 inhibition can lead to long-term remission, particularly when combined with standard chemotherapy agents like cyclophosphamide.[11][13]

Conclusion

The preclinical evaluation of Mcl-1 inhibitors has robustly demonstrated their potential as potent and selective anti-cancer agents. Through a combination of in vitro and in vivo studies, researchers have elucidated their mechanism of action and identified their efficacy across a range of cancer models. The use of advanced models, such as humanized Mcl-1 mice, further refines the predictive power of these preclinical assessments. The data gathered from these comprehensive evaluations are critical for guiding the clinical development of this promising class of targeted therapies.

References

- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. ashpublications.org [ashpublications.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Humanized Mcl-1 mice enable accurate preclinical evaluation of MCL-1 inhibitors destined for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Mcl-1 Inhibitor-Mediated Induction of Caspase Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various human cancers, where it contributes to tumor progression and therapeutic resistance.[1][2][3] Pharmacological inhibition of Mcl-1 has emerged as a promising therapeutic strategy to induce apoptosis in cancer cells. This guide provides a detailed overview of the core mechanism by which Mcl-1 inhibitors trigger the caspase activation pathway, leading to programmed cell death.

Note on "Mcl1-IN-15": Extensive searches for a specific Mcl-1 inhibitor designated "this compound" did not yield any publicly available information. Therefore, this guide will focus on the well-established general mechanism of action of potent and selective Mcl-1 inhibitors, using illustrative data from representative compounds where available.

Core Mechanism: The Intrinsic Pathway of Apoptosis

Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic "effector" proteins, primarily Bak, and "BH3-only" proteins like Bim and Puma.[4][5][6] This sequestration prevents the oligomerization of Bak and another effector protein, Bax, at the outer mitochondrial membrane. The inhibition of Mcl-1 by a specific inhibitor disrupts these protein-protein interactions.

The liberation of Bak and Bax from Mcl-1's grasp allows them to form pores in the mitochondrial outer membrane, a process known as mitochondrial outer membrane permeabilization (MOMP).[4] MOMP leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[2][4][7]

In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[4]

Signaling Pathway Diagram

Figure 1. Mcl-1 inhibitor-induced caspase activation pathway.

Quantitative Data on Mcl-1 Inhibitor Activity

The following table summarizes representative quantitative data for known Mcl-1 inhibitors, illustrating their potency in inducing caspase activation and inhibiting cell growth in Mcl-1-dependent cancer cell lines.

| Compound ID | Cell Line | Assay Type | Parameter | Value | Reference |

| Compound 26 | NCI-H929 | Caspase 3/7 Activation | Max Fold Induction | ~15-fold | [1] |

| A427 | Caspase 3/7 Activation | Max Fold Induction | ~13-fold | [1] | |

| NCI-H929 | Growth Inhibition | GI₅₀ | 90 nM | [1] | |

| AZD5991 | 1889c | Cell Viability | IC₅₀ | ~1 µM | [8] |

Experimental Protocols

Caspase-Glo® 3/7 Assay for Caspase Activation

This protocol outlines a common method for quantifying caspase-3 and -7 activity in cells treated with an Mcl-1 inhibitor.

Materials:

-

Mcl-1 inhibitor of interest

-

Mcl-1-dependent cancer cell line (e.g., NCI-H929)

-

Appropriate cell culture medium and supplements

-

96-well white-walled, clear-bottom tissue culture plates

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the Mcl-1 inhibitor in culture medium. Add the desired concentrations of the inhibitor to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 6, 12, 24 hours) at 37°C in a 5% CO₂ incubator.

-

Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer.

-

Lysis and Caspase Reaction: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle control.

Western Blot Analysis for Apoptotic Markers

This protocol describes the detection of key proteins involved in the Mcl-1 inhibitor-induced apoptotic pathway.

Materials:

-

Cells treated with Mcl-1 inhibitor as described above

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Analyze the changes in protein expression levels relative to the loading control (e.g., β-actin).

Experimental Workflow Diagram

Figure 2. General experimental workflow for studying Mcl-1 inhibitor effects.

Conclusion

Mcl-1 inhibitors represent a promising class of anti-cancer agents that effectively induce apoptosis in Mcl-1-dependent tumors. Their mechanism of action is centered on the disruption of Mcl-1's sequestration of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent caspase-mediated cell death. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate and characterize the pro-apoptotic activity of novel Mcl-1 inhibitors.

References

- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. captortherapeutics.com [captortherapeutics.com]

- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel Mcl1 variant inhibits apoptosis via increased Bim sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-apoptotic Mcl-1 is essential for the development and sustained growth of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological Functions of Mcl-1: Insights From Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional apoptosis profiling identifies MCL-1 and BCL-xL as prognostic markers and therapeutic targets in advanced thymomas and thymic carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Mcl-1 Dependency in Tumor Cells: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical survival factor for a multitude of human cancers. Its overexpression is a common feature in various malignancies, contributing not only to tumorigenesis but also to resistance to a wide array of cancer therapies. This guide provides an in-depth overview of Mcl-1 dependency in tumor cells, detailing its molecular functions, regulatory mechanisms, and the therapeutic strategies being employed to target this crucial oncogene.

The Core Role of Mcl-1 in Apoptosis Evasion

Mcl-1 is a pivotal guardian against the intrinsic pathway of apoptosis, a programmed cell death mechanism essential for tissue homeostasis.[1] Its primary anti-apoptotic function is to sequester pro-apoptotic "effector" proteins, namely Bak and Bax, thereby preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.[2] This action halts the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, effectively blocking the activation of the caspase cascade that executes cell death.[3]

Unlike other anti-apoptotic Bcl-2 family members, Mcl-1 is a short-lived protein, allowing for rapid modulation of the apoptotic threshold in response to cellular stress.[2] This tight regulation underscores its importance in cellular survival decisions.

Upregulation of Mcl-1 in Cancer

Tumor cells frequently exploit various mechanisms to elevate Mcl-1 levels, thereby gaining a significant survival advantage. These mechanisms operate at multiple levels:

-

Transcriptional Regulation: A variety of signaling pathways, including the PI3K/AKT, JAK/STAT, and MAPK/ERK pathways, can drive the transcription of the MCL1 gene.[4][5] Cytokines and growth factors often activate these pathways, leading to increased Mcl-1 mRNA and protein levels.[5]

-

Post-Transcriptional Regulation: Alternative splicing of the Mcl-1 pre-mRNA can produce different isoforms. The full-length Mcl-1L is anti-apoptotic, while a shorter isoform, Mcl-1S, can promote apoptosis.[6]

-

Post-Translational Modifications: The stability of the Mcl-1 protein is intricately controlled by phosphorylation and ubiquitination. Phosphorylation at certain residues, such as Threonine 163 by ERK, can enhance its stability.[7] Conversely, phosphorylation by GSK3β can target it for degradation.[4] The ubiquitination of Mcl-1 by E3 ligases like Mule/HUWE1 and FBW7 marks it for proteasomal degradation.[4] Deubiquitinating enzymes (DUBs), such as USP9X, can counteract this process, thereby stabilizing Mcl-1.[3]

Therapeutic Targeting of Mcl-1

The dependency of many tumors on Mcl-1 for survival makes it an attractive therapeutic target. Several strategies are being pursued to inhibit Mcl-1 function:

-

BH3 Mimetics: These small molecules are designed to mimic the BH3 domain of pro-apoptotic proteins, which is the natural binding partner of Mcl-1.[8] By competitively binding to the BH3-binding groove of Mcl-1, these inhibitors displace pro-apoptotic proteins, leading to the activation of Bak/Bax and subsequent apoptosis.[9] Several potent and selective Mcl-1 inhibitors are currently in clinical development.[10]

-

Inhibition of Mcl-1 Transcription and Translation: Targeting the upstream signaling pathways that drive Mcl-1 gene expression, for instance with CDK inhibitors, can effectively reduce Mcl-1 levels.[1]

-

Promoting Mcl-1 Degradation: Strategies aimed at enhancing the activity of E3 ligases or inhibiting DUBs that regulate Mcl-1 stability are also being explored.[1]

Quantitative Data on Mcl-1 Inhibitors

The development of specific Mcl-1 inhibitors has provided valuable tools to probe its function and has shown promise in preclinical and clinical studies. The following tables summarize key quantitative data for some of the leading Mcl-1 inhibitors.

| Inhibitor | Target | Binding Affinity (Kd or Ki) | Selectivity |

| S63845 | Mcl-1 | 0.19 nM (Kd)[11] | High selectivity over Bcl-2 and Bcl-xL[11] |

| AZD5991 | Mcl-1 | 0.17 nM (Kd)[1] | >5,000-fold vs Bcl-2, >8,000-fold vs Bcl-xL[10] |

| AMG-176 (Tapotoclax) | Mcl-1 | 0.13 nM (Ki)[9] | Selective over other Bcl-2 family members |

| Inhibitor | Cancer Type | Cell Line | IC50 / EC50 | Reference |

| S63845 | Multiple Myeloma | H929 | <0.1 µM (IC50)[8] | [8] |

| Acute Myeloid Leukemia | MOLM-13 | ~10 nM (IC50)[11] | [11] | |

| Non-Small Cell Lung Cancer | H23 | <1 µM (IC50) | [11] | |

| AZD5991 | Multiple Myeloma | MOLP-8 | 33 nM (EC50)[1][12] | [1][12] |

| Acute Myeloid Leukemia | MV4-11 | 24 nM (EC50)[1][12] | [1][12] | |

| Multiple Myeloma | Patient Samples (N=41) | 50-114 nM (IC50 for largest group)[13] | [13] | |

| AMG-176 | B-cell Lymphoma | OCI-LY1 (GCB-DLBCL) | 0.21 µM (IC50)[7] | [7] |

| B-cell Lymphoma | TMD8 (ABC-DLBCL) | 1.45 µM (IC50)[7] | [7] | |

| Chronic Lymphocytic Leukemia | Primary CLL cells | ~300 nM for cell death induction[14] | [14] |

Prognostic Significance of Mcl-1 Expression

High Mcl-1 expression has been correlated with poor prognosis in various cancers, highlighting its clinical relevance.

| Cancer Type | Number of Patients | Finding | Hazard Ratio (HR) | Reference |

| Non-Small Cell Lung Cancer (Stage 1-3A) | 80 | High Mcl-1 expression associated with significantly worse 5-year survival (68.3% vs. 93.1%).[15] | 3.983 (Multivariate)[15] | [6][15] |

| Acute Myeloid Leukemia (non-APL) | 141 | Higher Mcl-1 expression correlated with lower complete remission rate and shorter overall survival.[16] | (P=0.011 for OS)[16] | [16] |

Experimental Protocols

1. BH3 Profiling to Assess Mcl-1 Dependency

BH3 profiling is a functional assay that measures the mitochondrial sensitivity to pro-apoptotic BH3 peptides to determine a cell's dependence on specific anti-apoptotic proteins for survival.[3]

-

Principle: Cells are permeabilized to allow the entry of synthetic BH3 peptides that selectively inhibit different anti-apoptotic Bcl-2 family members. The subsequent mitochondrial outer membrane permeabilization (MOMP) is measured by the release of cytochrome c, typically quantified by flow cytometry.[17]

-

Protocol Outline:

-

Cell Preparation: Harvest a single-cell suspension and wash with PBS.

-

Permeabilization: Resuspend cells in a buffer containing a mild digitonin concentration to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

Peptide Treatment: Incubate the permeabilized cells with a panel of BH3 peptides (e.g., BIM, BAD, NOXA, and a specific Mcl-1-targeting peptide like MS1) at various concentrations in a 96 or 384-well plate.[17]

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.[17]

-

Fixation and Staining: Fix the cells with formaldehyde and then stain for intracellular cytochrome c using a fluorescently labeled antibody.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. The percentage of cells that have lost cytochrome c staining is quantified for each peptide treatment. A strong induction of cytochrome c release upon treatment with an Mcl-1-specific peptide indicates Mcl-1 dependency.[17]

-

2. Co-Immunoprecipitation (Co-IP) to Study Mcl-1 Interactions

Co-IP is used to identify proteins that interact with Mcl-1 within the cell.

-

Principle: An antibody specific to Mcl-1 is used to pull down Mcl-1 from a cell lysate. Any proteins that are bound to Mcl-1 will be co-precipitated. The precipitated proteins are then identified by Western blotting.

-

Protocol Outline:

-

Cell Lysis: Lyse cells in a gentle, non-denaturing buffer to preserve protein-protein interactions.

-

Pre-clearing (Optional): Incubate the lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.[18]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Mcl-1 antibody.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against suspected interacting partners (e.g., Bak, Bax, Bim, USP9X).

-

3. In Vitro Ubiquitination Assay for Mcl-1

This assay determines if Mcl-1 can be ubiquitinated by a specific E3 ligase in a controlled, cell-free system.

-

Principle: Purified Mcl-1 protein is incubated with ubiquitin, E1 activating enzyme, an E2 conjugating enzyme, and a specific E3 ligase. The ubiquitination of Mcl-1 is then detected by Western blotting.

-

Protocol Outline:

-

Reaction Setup: In a microcentrifuge tube, combine a reaction buffer containing ATP with purified E1, E2, ubiquitin, the E3 ligase of interest, and the Mcl-1 substrate protein.[19]

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow the enzymatic cascade to proceed.[19]

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and probe with an anti-Mcl-1 antibody or an anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated Mcl-1 indicates a positive result.[19]

-

4. Cycloheximide (CHX) Chase Assay to Determine Mcl-1 Half-life

This assay measures the stability of the Mcl-1 protein.

-

Principle: Cells are treated with cycloheximide, a protein synthesis inhibitor. The levels of Mcl-1 protein are then monitored over time by Western blotting to determine its rate of degradation.[20]

-

Protocol Outline:

-

Cell Treatment: Treat cultured cells with cycloheximide at a concentration sufficient to block protein synthesis.

-

Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 120, 240 minutes).

-

Cell Lysis and Protein Quantification: Lyse the cells at each time point and determine the total protein concentration.

-

Western Blot Analysis: Separate equal amounts of protein from each time point by SDS-PAGE and probe for Mcl-1. Also, probe for a stable loading control protein (e.g., actin).

-

Densitometry and Half-life Calculation: Quantify the Mcl-1 band intensity at each time point and normalize to the loading control. Plot the relative Mcl-1 levels against time and calculate the half-life (the time it takes for the Mcl-1 protein level to decrease by 50%).

-

Visualizations

Caption: Mcl-1 Signaling Pathway.

Caption: Logical Relationship of Mcl-1 in Apoptosis.

Caption: Experimental Workflow for Assessing Mcl-1 Dependency.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overexpression of Antiapoptotic MCL-1 Predicts Worse Overall Survival of Patients With Non-small Cell Lung Cancer | Anticancer Research [ar.iiarjournals.org]

- 7. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 12. AZD5991 [openinnovation.astrazeneca.com]

- 13. ashpublications.org [ashpublications.org]

- 14. Frontiers | Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia [frontiersin.org]

- 15. Overexpression of Antiapoptotic MCL-1 Predicts Worse Overall Survival of Patients With Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Increased MCL-1 expression predicts poor prognosis and disease recurrence in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

Mcl1-IN-15: A Technical Guide to a Novel BH3 Mimetic for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mcl1-IN-15, a small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a critical survival factor for many cancer cells, and its overexpression is associated with tumor progression and resistance to chemotherapy. This compound acts as a BH3 mimetic, disrupting the interaction of Mcl-1 with pro-apoptotic proteins, thereby triggering programmed cell death in cancer cells. This document details the mechanism of action, quantitative data, and relevant experimental protocols for the evaluation of this compound and similar compounds in a cancer research setting.

Introduction to Mcl-1 Inhibition

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes pro-apoptotic members (e.g., Bak, Bax, Bim, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In healthy cells, a delicate balance between these opposing factions prevents unwanted cell death. In many cancers, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like Mcl-1.

Mcl-1 sequesters pro-apoptotic proteins, particularly the BH3-only proteins like Noxa and the effector protein Bak, preventing them from initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[1] The development of small molecules that mimic the BH3 domain of pro-apoptotic proteins, known as BH3 mimetics, represents a promising therapeutic strategy to restore apoptotic sensitivity in cancer cells. This compound is one such molecule designed to specifically inhibit Mcl-1.[2][3]

This compound: Mechanism of Action and Quantitative Data

This compound, also identified as compound 7 in its discovery publication, is a member of the 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide class of Mcl-1 inhibitors.[2][3] It was identified through high-throughput screening as a selective inhibitor of Mcl-1.[3]

Mechanism of Action

This compound functions by competitively binding to the hydrophobic BH3-binding groove on the surface of the Mcl-1 protein. This binding event displaces pro-apoptotic BH3-only proteins and the effector protein Bak from Mcl-1. The released Bak can then oligomerize with Bax at the mitochondrial outer membrane, leading to MOMP, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in apoptosis.[1][2]

Quantitative Data

The following table summarizes the available quantitative data for this compound and its more potent analog, compound 21, from the same chemical series. This data provides a benchmark for its activity and selectivity.

| Compound | Target | Assay Type | IC50 (μM) | Ki (nM) | Selectivity vs. Bcl-2 | Selectivity vs. Bcl-xL | Reference |

| This compound (Compound 7) | Mcl-1 | Fluorescence Polarization | 8.73 | Not Reported | Selective | Selective | [2][4] |

| Compound 21 | Mcl-1 | Fluorescence Polarization | Not Reported | 180 | >55-fold | >55-fold | [2][5] |

Note: While a specific Ki for this compound is not provided in the primary literature, the structurally related and more potent analog, compound 21, demonstrates nanomolar binding affinity and significant selectivity for Mcl-1 over other Bcl-2 family members.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and other Mcl-1 inhibitors.

Synthesis of this compound (General Scheme)

This compound and its analogs are synthesized via a multi-step process. The general scheme involves the reaction of a substituted arylsulfonyl chloride with 4-amino-1-naphthol.

General Synthetic Scheme:

Caption: General synthesis workflow for this compound.

Protocol:

-

To a solution of 4-amino-1-naphthol in a suitable solvent (e.g., pyridine or dichloromethane with a base), add the desired substituted arylsulfonyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide.[2][6]

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (IC50 and Ki) of inhibitors to Mcl-1 by measuring the displacement of a fluorescently labeled BH3 peptide.

Caption: Workflow for the Fluorescence Polarization binding assay.

Protocol:

-

Prepare a reaction buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, and 0.05% Pluronic F-68).

-

In a 384-well plate, add the reaction buffer, recombinant human Mcl-1 protein (final concentration ~100 nM), and a fluorescently labeled BH3 peptide (e.g., Flu-Bid, final concentration ~10 nM).

-

Add serial dilutions of this compound or a DMSO control to the wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[3]

Cell Viability Assay (MTT or CellTiter-Glo)

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

Caption: Workflow for a cell viability assay.

Protocol (MTT):

-

Seed cancer cells (e.g., human leukemia cell lines like MOLM-13 or MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or DMSO as a vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[2]

Caspase-3/7 Activity Assay

This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.

Protocol:

-

Seed and treat cells with this compound as described in the cell viability assay protocol.

-

After the desired incubation period (e.g., 24 hours), add a caspase-3/7 substrate reagent (e.g., Caspase-Glo® 3/7) to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.[2]

Signaling Pathways

This compound perturbs the intrinsic apoptotic signaling pathway. The following diagram illustrates the central role of Mcl-1 and the mechanism of its inhibition by a BH3 mimetic.

Caption: Mcl-1 signaling pathway and inhibition by this compound.

In Vivo Studies

General Xenograft Study Workflow:

Caption: General workflow for an in vivo xenograft study.

Potent Mcl-1 inhibitors have demonstrated significant tumor growth inhibition and even regression in xenograft models of multiple myeloma and non-small cell lung cancer.[7][8][9]

Conclusion

This compound is a valuable research tool for investigating the role of Mcl-1 in cancer cell survival. As a selective BH3 mimetic, it provides a means to probe the dependencies of various cancer types on this anti-apoptotic protein. The data on its more potent analogs suggests that this chemical scaffold holds promise for the development of clinically relevant Mcl-1 inhibitors. The experimental protocols and workflows provided in this guide offer a comprehensive framework for the preclinical evaluation of this compound and other novel Mcl-1 targeted therapies. Further optimization of this series for improved potency and pharmacokinetic properties will be crucial for its potential translation into a therapeutic agent.

References

- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Mcl1-IN-15 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mcl-1 (Myeloid cell leukemia 1) is a key anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in various human cancers, contributing to tumor survival and resistance to conventional therapies. Mcl-1 exerts its pro-survival function by sequestering the pro-apoptotic proteins Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade. The development of small molecule inhibitors targeting Mcl-1 is a promising strategy in cancer therapy. Mcl1-IN-15 is a small molecule inhibitor of Mcl-1, and this document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture-based assays.

This compound: Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below. Please note that the following data is based on available information for a compound marketed as "this compound". Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific information.

| Property | Value |

| Molecular Weight | 757.32 g/mol |

| Chemical Formula | C40H42ClFN6O4S |

| Purity | >98% (typical, refer to lot-specific CoA) |

| Primary Solvent | Dimethyl sulfoxide (DMSO) |

| Storage (Powder) | -20°C for up to 3 years |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.

Materials:

-

This compound (powder)

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated precision balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.57 mg of this compound.

-

Calculation: Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 757.32 g/mol * 1000 mg/g = 7.57 mg

-

-

Dissolution: Add the appropriate volume of sterile DMSO to the weighed this compound powder. For a 10 mM stock solution from 7.57 mg, add 1 mL of DMSO.

-

Solubilization: Vortex the solution vigorously for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the primary DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile, pre-warmed complete cell culture medium

-

Sterile tubes for dilution

-

Pipettes and sterile filter tips

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): It is good practice to perform an intermediate dilution of the high-concentration stock solution in sterile cell culture medium before preparing the final working concentrations. For example, prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed complete cell culture medium. Mix well by gentle pipetting.

-

Final Dilution: Prepare the final working concentrations by diluting the intermediate solution into the appropriate volume of pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.

-

Vehicle Control: It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.

-

Immediate Use: Use the freshly prepared working solutions immediately to treat cells. Do not store diluted aqueous solutions of the inhibitor.

Mcl-1 Signaling Pathway and Inhibition

Mcl-1 is a central node in the regulation of apoptosis. Its activity is controlled by various upstream signaling pathways, and it functions by binding to and inhibiting the pro-apoptotic effector proteins Bak and Bax. Inhibition of Mcl-1 by small molecules like this compound disrupts this interaction, leading to the activation of Bak/Bax, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, apoptosis.

Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow of preparing this compound stock and working solutions for cell culture experiments.

Caption: Workflow for preparing this compound solutions for cell culture.

Application Notes and Protocols for Mcl1-IN-15 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in a variety of human cancers, contributing to tumor progression and resistance to conventional therapies. Mcl-1 sequesters the pro-apoptotic proteins Bak and Bax, thereby preventing the initiation of the intrinsic apoptosis pathway. Consequently, Mcl-1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. Mcl1-IN-15 is an inhibitor of Mcl-1 that disrupts the Mcl-1/BH3 peptide interaction, triggering Bak/Bax-mediated apoptosis and exhibiting antitumor activity.[1] This document provides detailed application notes and protocols for the use of this compound in treating cancer cell lines.

Data Presentation

Biochemical and Cellular Activity

This compound has been identified as an inhibitor of the interaction between Mcl-1 and the BH3 peptide. While specific cellular growth inhibition data for this compound is not widely available, a closely related and more potent analog from the same chemical series, compound 21, has been shown to induce apoptosis in human leukemic cell lines.[2][3][4][5] The data presented below for compound 21 can be used as a strong reference for designing experiments with this compound, with the expectation that higher concentrations of this compound may be required to achieve similar effects.

| Compound | Assay Type | Target | IC50 / Ki | Cell Line | Effect | Reference |

| This compound (Compound 7) | Fluorescence Polarization | Mcl-1/BH3 Interaction | IC50: 8.73 μM | - | Biochemical Inhibition | [1] |

| Compound 21 (Analog of this compound) | Binding Assay | Mcl-1 | Ki: 180 nM | - | Biochemical Inhibition | [2][3][4][5] |

| Compound 21 (Analog of this compound) | Apoptosis Assay | - | - | MOLM-13, MV4-11 (Human Leukemia) | Induction of Caspase-3 activation and apoptosis | [2][3][4][5] |

Signaling Pathway and Experimental Workflow

Mcl-1 Signaling Pathway and Inhibition

The following diagram illustrates the role of Mcl-1 in the intrinsic apoptosis pathway and the mechanism of action of this compound.

General Experimental Workflow for Evaluating this compound

This workflow outlines the key steps for assessing the efficacy of this compound in cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on its biochemical IC50 and data from similar compounds, is 1 µM to 50 µM. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).